molecular formula C13H18N2O3 B12985557 Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12985557
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-RYUDHWBXSA-N
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Description

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with benzyl chloroformate under basic conditions. The hydroxyl group on the piperidine ring can be introduced through various methods, including reduction of a corresponding ketone or oxidation of a precursor compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable gels in both polar and apolar solvents highlights its potential for creating functionalized chiral architectures .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m0/s1

InChI Key

QAECDNDIJKFMPR-RYUDHWBXSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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